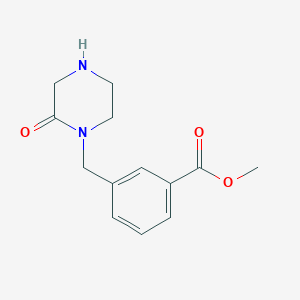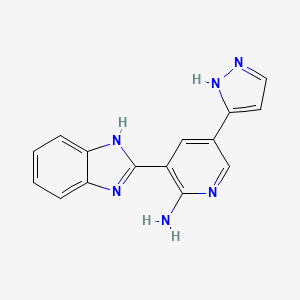
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a combination of benzimidazole, pyrazole, and pyridine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Synthesis of the pyrazole ring: This can be done by the reaction of hydrazine with a 1,3-diketone.
Construction of the pyridine ring: This can involve various methods, such as the Hantzsch pyridine synthesis.
Coupling reactions: The final step would involve coupling the benzimidazole, pyrazole, and pyridine rings under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.
Reduction: Reduction reactions could potentially modify the nitrogen-containing rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.
Biological Probes: Could be used in research to study biological pathways and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Dyes and Pigments: The compound’s structure might allow it to be used in the synthesis of dyes or pigments.
作用機序
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could be related to signal transduction, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their antifungal and antiparasitic activities.
Pyrazole derivatives: Often used in anti-inflammatory and anticancer drugs.
Pyridine derivatives: Common in a wide range of pharmaceuticals, including antihistamines and antipsychotics.
Uniqueness
The combination of benzimidazole, pyrazole, and pyridine in a single molecule is relatively unique and could confer a distinct set of biological activities and chemical properties, making it a valuable compound for further research and development.
特性
分子式 |
C15H12N6 |
|---|---|
分子量 |
276.30 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H12N6/c16-14-10(7-9(8-17-14)11-5-6-18-21-11)15-19-12-3-1-2-4-13(12)20-15/h1-8H,(H2,16,17)(H,18,21)(H,19,20) |
InChIキー |
FRQDSXOKROGPKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CC=NN4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)




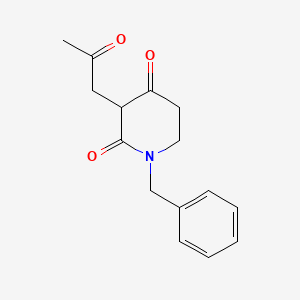
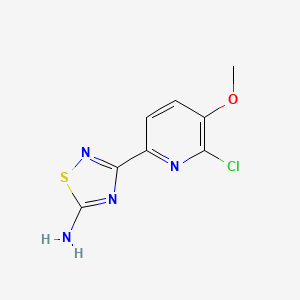

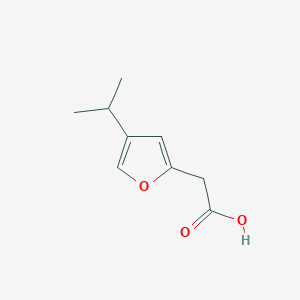
![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
